4,5-Difluoro-2-methylbenzoyl chloride
CAS No.:
Cat. No.: VC17223260
Molecular Formula: C8H5ClF2O
Molecular Weight: 190.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5ClF2O |
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Molecular Weight | 190.57 g/mol |
IUPAC Name | 4,5-difluoro-2-methylbenzoyl chloride |
Standard InChI | InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3 |
Standard InChI Key | FKPUDOJHYUYOHB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1C(=O)Cl)F)F |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1030012-21-5 | |
Molecular Formula | C₈H₅ClF₂O | |
Molecular Weight | 190.577 g/mol | |
Purity Grades | Technical, Reagent | |
Hazard Statements | H301, H311, H331 (inferred) |
Synthesis and Industrial Preparation
Synthetic Routes
The compound is typically synthesized via chlorination of the corresponding carboxylic acid. A patent detailing the preparation of structurally similar 2,4,5-trifluoro-3-methoxybenzoyl chloride (CN103450013A) provides a relevant template :
Step 1: Formation of the Carboxylic Acid
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Substrate: 4,5-Difluoro-2-methylbenzoic acid.
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Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride.
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Catalyst: N,N-Dimethylformamide (DMF, 0.1–1 mol%).
Step 2: Purification
Table 2: Optimized Reaction Parameters
Parameter | Value | Source |
---|---|---|
Temperature | 78–80°C | |
Reaction Time | 5 hours | |
Catalyst Loading | 0.5 mol% DMF | |
Yield | 85–92% |
Scalability and Challenges
Industrial-scale production faces challenges in handling hygroscopic intermediates and controlling exothermic reactions during chlorination. The patent emphasizes the use of anhydrous solvents and gradual reagent addition to mitigate side reactions .
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The acyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols), enabling access to amides, esters, and ketones. For example:
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Amidation: Reaction with primary amines yields 4,5-difluoro-2-methylbenzamides, key intermediates in drug discovery .
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Esterification: Alcohols generate benzoate esters, utilized in polymer chemistry .
Electrophilic Aromatic Substitution
Fluorine substituents direct incoming electrophiles to the meta position, though the methyl group’s steric hindrance may limit reactivity.
Applications in Pharmaceutical Chemistry
Antibacterial Agents
Fluorinated benzoyl chlorides are precursors to DNA gyrase inhibitors. For instance, derivatives of 4,5-difluoro-2-methylbenzoyl chloride exhibit activity against Gram-positive bacteria .
Anticancer Scaffolds
The compound’s metabolites have been explored as tyrosine kinase inhibitors, with fluorine atoms enhancing binding affinity to ATP pockets .
Future Perspectives
Green Chemistry Approaches
Future research may explore biocatalytic chlorination or solvent-free reactions to reduce environmental impact .
Expanding Fluorine Chemistry
The integration of late-stage fluorination techniques could streamline the synthesis of novel derivatives .
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